molecular formula C20H21NO10 B13409468 (2R,3R,4R,5R)-5-(1,3-Dioxoisoindolin-2-yl)-2-hydroxy-6-oxohexane-1,3,4-triyl triacetate

(2R,3R,4R,5R)-5-(1,3-Dioxoisoindolin-2-yl)-2-hydroxy-6-oxohexane-1,3,4-triyl triacetate

Cat. No.: B13409468
M. Wt: 435.4 g/mol
InChI Key: ZOYOUUGXSDKHCQ-BSDSXHPESA-N
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Description

(2R,3R,4R,5R)-5-(1,3-Dioxoisoindolin-2-yl)-2-hydroxy-6-oxohexane-1,3,4-triyl triacetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including a dioxoisoindolinyl moiety, hydroxy group, and triacetate esters, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-5-(1,3-Dioxoisoindolin-2-yl)-2-hydroxy-6-oxohexane-1,3,4-triyl triacetate typically involves multi-step organic reactions. The starting materials may include phthalic anhydride, amino acids, and acetic anhydride. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The optimization of reaction parameters and the use of efficient catalysts are crucial for achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5R)-5-(1,3-Dioxoisoindolin-2-yl)-2-hydroxy-6-oxohexane-1,3,4-triyl triacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The dioxoisoindolinyl moiety can be reduced to form a dihydro derivative.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the acetate groups may result in the formation of esters or amides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R)-5-(1,3-Dioxoisoindolin-2-yl)-2-hydroxy-6-oxohexane-1,3,4-triyl triacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4R,5R)-5-(1,3-Dioxoisoindolin-2-yl)-2-hydroxyhexane-1,3,4-triyl triacetate: A similar compound with a different oxidation state.

    (2R,3R,4R,5R)-5-(1,3-Dioxoisoindolin-2-yl)-2-hydroxy-6-oxohexane-1,3,4-triyl trimethyl ester: A compound with methyl esters instead of acetate groups.

Uniqueness

(2R,3R,4R,5R)-5-(1,3-Dioxoisoindolin-2-yl)-2-hydroxy-6-oxohexane-1,3,4-triyl triacetate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H21NO10

Molecular Weight

435.4 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-2-hydroxy-6-oxohexyl] acetate

InChI

InChI=1S/C20H21NO10/c1-10(23)29-9-16(26)18(31-12(3)25)17(30-11(2)24)15(8-22)21-19(27)13-6-4-5-7-14(13)20(21)28/h4-8,15-18,26H,9H2,1-3H3/t15-,16+,17+,18+/m0/s1

InChI Key

ZOYOUUGXSDKHCQ-BSDSXHPESA-N

Isomeric SMILES

CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)N1C(=O)C2=CC=CC=C2C1=O)OC(=O)C)OC(=O)C)O

Canonical SMILES

CC(=O)OCC(C(C(C(C=O)N1C(=O)C2=CC=CC=C2C1=O)OC(=O)C)OC(=O)C)O

Origin of Product

United States

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